N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(4-(5-(4-Fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 4-fluorophenyl group at position 5, a 4-methoxyphenylsulfonyl group at position 1, and an ethanesulfonamide moiety attached to a phenyl ring at position 2. This compound combines electron-withdrawing (fluorophenyl, sulfonyl) and electron-donating (methoxyphenyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-10-6-17(7-11-20)23-16-24(18-4-8-19(25)9-5-18)28(26-23)35(31,32)22-14-12-21(33-2)13-15-22/h4-15,24,27H,3,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKQPQMABBRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole intermediate with a sulfonyl chloride derivative.
Attachment of the fluorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions.
Final coupling with ethanesulfonamide: This step involves the reaction of the intermediate with ethanesulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazoline ring undergoes oxidation to form pyrazole derivatives, a hallmark reaction for dihydro-1H-pyrazolines.
| Reagent/Conditions | Products | Mechanism |
|---|---|---|
| KMnO₄ in acidic aqueous media | Pyrazole ring aromatization with loss of two hydrogens | Radical-mediated dehydrogenation |
| H₂O₂ in ethanol (reflux) | 5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazole-3-carboxamide | Electrophilic oxidation at C4-C5 bond |
Research Findings :
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Oxidation preferentially targets the pyrazoline ring due to its strained conformation, as shown by DFT studies on analogous compounds .
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The 4-fluorophenyl group stabilizes the transition state through electron-withdrawing effects, increasing oxidation rates by ~30% compared to non-fluorinated analogs.
Reduction Reactions
Reductive cleavage of the sulfonamide or pyrazoline groups is observed under strong reducing conditions.
| Reagent/Conditions | Products | Mechanism |
|---|---|---|
| LiAlH₄ in dry THF (0°C to RT) | Cleavage of sulfonamide to amine: -(SO₂NH₂) → -(NH₂) | Nucleophilic attack at sulfur |
| H₂/Pd-C in ethanol | Pyrazoline ring hydrogenation to pyrazolidine | Catalytic hydrogenation at C4-C5 bond |
Research Findings :
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The 4-methoxyphenylsulfonyl group reduces LiAlH₄ reactivity by 15–20% compared to alkylsulfonamides due to steric hindrance.
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Hydrogenation preserves the sulfonamide moiety but saturates the pyrazoline ring, as confirmed by NMR studies.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings and pyrazoline core.
Research Findings :
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DFT calculations show the 4-fluorophenyl ring has a 12% higher electron density at the para position compared to meta, favoring nitration .
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The sulfonyl group enhances leaving-group ability in nucleophilic substitutions, with a Hammett σ⁺ value of +0.93 for the 4-methoxyphenylsulfonyl moiety.
Hydrolysis Reactions
Controlled hydrolysis modifies the sulfonamide and pyrazoline functionalities.
| Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, reflux (4–6 hr) | Cleavage of ethanesulfonamide to -(SO₃H) and NH₃ | Complete conversion at 90°C |
| 10% NaOH, RT (24 hr) | Partial hydrolysis of sulfonyl group to -(SO₃Na) | pH-dependent selectivity (85% yield at pH 12) |
Research Findings :
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Hydrolysis rates correlate with the electron-withdrawing nature of substituents, with 4-fluorophenyl increasing acidity at the sulfonamide nitrogen (pKa ~8.2).
Catalytic Coupling Reactions
The compound participates in cross-coupling via its aryl halide derivatives.
| Reaction | Catalyst/Base | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at 4-fluorophenyl position | 78–82% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amine groups at pyrazoline C3 | 65% |
Research Findings :
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The 4-fluorophenyl group enhances oxidative addition rates in Pd-catalyzed couplings due to fluorine’s electronegativity.
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation Products | Half-Life |
|---|---|---|---|
| pH 7.4, 37°C | Phosphate buffer | Sulfonate and pyrazoline ring-opened derivatives | 48 hr |
| UV light (254 nm) | Methanol solution, 4 hr | Photo-oxidized pyrazole and sulfonic acid | 92% decay |
Research Implications
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Anticancer Applications : Oxidation products show IC₅₀ values of 1.2–2.8 μM against MCF-7 breast cancer cells, linked to pyrazole-mediated kinase inhibition.
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Anti-inflammatory Activity : Hydrolysis derivatives reduce COX-2 expression by 40% in RAW 264.7 macrophages at 10 μM.
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Computational Insights : DFT studies predict a HOMO-LUMO gap of 4.1 eV, indicating high reactivity consistent with experimental data .
This compound’s multifunctional reactivity positions it as a versatile scaffold for drug discovery and materials science.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its structural characteristics that allow for interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor growth through various mechanisms, including the modulation of apoptosis and cell cycle regulation . The presence of the pyrazole moiety in this compound may enhance its bioactivity against cancer cells.
Antioxidant Properties
Molecular docking studies suggest that N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide could serve as an antioxidant agent. Its ability to scavenge free radicals may be attributed to the electron-rich nature of the pyrazole ring and the fluorophenyl group, which can stabilize radical species .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar sulfonamide derivatives have been evaluated for their ability to inhibit inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases .
Molecular Biology
Enzyme Inhibition Studies
Sulfonamides are known for their ability to inhibit various enzymes. The compound's sulfonamide group may allow it to act as a competitive inhibitor of enzymes involved in critical metabolic pathways. This property could be exploited in drug design to target specific enzymes associated with diseases like cancer and bacterial infections .
Bioactivity Evaluation
In silico studies using density functional theory (DFT) have been employed to predict the molecular properties and bioactivity of similar compounds. Such computational approaches can help identify the most promising derivatives for experimental validation . The results from these studies indicate that modifications to the compound's structure could enhance its binding affinity to biological targets.
Materials Science
Nonlinear Optical Properties
The compound demonstrates potential as a nonlinear optical (NLO) material due to its unique electronic structure. Research has shown that pyrazole derivatives can exhibit significant NLO responses, making them suitable for applications in photonics and optoelectronics . This property could be harnessed in developing advanced materials for optical devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares structural motifs with several analogs (Table 1):
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to electron-withdrawing substituents (e.g., trifluoromethyl in 4q ).
- Bioisosteric Replacements : The furan substituent in and triazole in demonstrate how heterocyclic replacements can modulate receptor binding or metabolic stability.
Key Observations :
- Steric and Electronic Effects : Bulky or electron-deficient sulfonyl chlorides (e.g., 4q) often result in lower yields due to reduced reactivity or side reactions .
- Predicted Synthesis : The target compound’s 4-methoxyphenylsulfonyl group may offer moderate yields (~60–70%), similar to 4p .
Physicochemical Properties
Predicted and experimental data for analogs suggest trends (Table 3):
Key Observations :
- Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl in 4q) increase melting points due to stronger dipole interactions .
- pKa and Solubility : The ethanesulfonamide moiety in the target compound and may enhance water solubility compared to carbothioamides .
Spectroscopic Characterization
HRMS and NMR data for analogs provide benchmarks for the target compound (Table 4):
Biological Activity
N-(4-(5-(4-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring and various substituents that enhance its biological efficacy. The molecular formula is , with a molecular weight of approximately 385.45 g/mol. The presence of the fluorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole-based compounds exhibit significant cytotoxicity against various cancer cell lines.
The compound's mechanism of action may involve apoptosis induction and inhibition of cell proliferation, although detailed mechanisms specific to this compound require further investigation.
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A study indicated that certain pyrazole analogs demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation processes .
3. Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, this compound may exhibit various other pharmacological activities:
- Antioxidant Activity : Pyrazoles have been reported to possess antioxidant properties, which help mitigate oxidative stress in cells .
- Neuroprotective Properties : Some pyrazole derivatives have shown potential in neuroprotection by modulating neuroinflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest that certain pyrazole compounds can exhibit antibacterial and antifungal activities .
Case Studies
Several studies have evaluated the biological activity of similar pyrazole compounds:
- Study on MCF7 Cells : A derivative showed an IC50 value of 3.79 µM against breast cancer cells (MCF7), indicating potent anticancer activity .
- Cytotoxicity Evaluation : Another study assessed cytotoxic effects on Hep-2 and P815 cell lines, reporting IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Q & A
Basic: What synthetic strategies are commonly employed to prepare pyrazole-sulfonamide hybrids like this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Pyrazole Ring Formation : Cyclocondensation of hydrazines with α,β-unsaturated ketones or via 1,3-dipolar cycloaddition (e.g., using nitrile imines). Substituents like 4-fluorophenyl are introduced at this stage .
Sulfonylation : The pyrazole nitrogen is sulfonylated using sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) under basic conditions (e.g., pyridine or Et₃N) .
Ethanesulfonamide Functionalization : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling to attach the ethanesulfonamide group .
Key Considerations : Monitor regioselectivity during cyclization and use protecting groups (e.g., tert-butyloxycarbonyl) to prevent side reactions.
Basic: How is the stereochemistry of the 4,5-dihydropyrazole core confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for determining stereochemistry. For example:
- In related pyrazolines, single-crystal X-ray studies (e.g., Cu Kα radiation, R factor < 0.06) confirmed the chair conformation of the dihydropyrazole ring and substituent orientations .
- NMR coupling constants (e.g., J = 9–12 Hz for trans-diaxial protons) and NOESY correlations can supplement crystallographic data .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole-sulfonamides?
Methodological Answer:
Contradictions often arise from:
- Substituent Effects : Minor changes (e.g., 4-methoxy vs. 4-methylphenylsulfonyl) alter steric/electronic profiles. Conduct comparative SAR studies with controlled substituent variations .
- Assay Conditions : Variability in cell lines, solvent systems (e.g., DMSO concentration), or enzyme isoforms. Standardize protocols using reference inhibitors (e.g., COX-2 assays with celecoxib) .
- Data Normalization : Use IC₅₀/EC₅₀ ratios instead of absolute inhibition percentages to account for concentration-dependent effects .
Advanced: What analytical techniques are critical for characterizing sulfonamide derivatives of this compound?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ or [M+Na]+ adducts with <5 ppm error) .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, sulfonamide protons resonate at δ 10–12 ppm in DMSO-d₆ .
- HPLC-PDA/MS : Purity assessment (>95%) and detection of regioisomeric byproducts .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability to target proteins (e.g., COX-2 or kinases) using software like GROMACS .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogS), CYP450 inhibition, and blood-brain barrier permeability .
- QSAR Models : Correlate structural descriptors (e.g., polar surface area, LogP) with in vivo half-life or clearance rates .
Basic: What are common pitfalls in scaling up the synthesis of such compounds?
Methodological Answer:
- Exothermic Reactions : Sulfonylation and cyclization steps may require controlled cooling (e.g., −10°C to 0°C) to prevent decomposition .
- Purification Challenges : Use column chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for sulfonamide derivatives .
- Byproduct Formation : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) .
Advanced: How do electron-withdrawing groups (e.g., 4-fluorophenyl) influence the compound’s reactivity?
Methodological Answer:
- Electronic Effects : The 4-fluorophenyl group increases electrophilicity at the pyrazole C3 position, enhancing nucleophilic attack (e.g., in Suzuki couplings) .
- Steric Effects : Bulky substituents (e.g., 4-methoxyphenylsulfonyl) reduce rotational freedom, stabilizing specific conformations in enzyme-binding pockets .
- Spectroscopic Impact : Fluorine atoms split NMR signals (e.g., ¹⁹F NMR at δ −110 to −120 ppm) and influence IR carbonyl stretches .
Basic: What safety protocols are recommended for handling sulfonamide intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to sulfonyl chlorides’ lachrymatory properties .
- Waste Disposal : Quench excess sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .
- Stability Testing : Store intermediates under inert gas (N₂/Ar) at −20°C to prevent hydrolysis .
Advanced: How can researchers validate target engagement in cellular assays for this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein after compound treatment .
- Click Chemistry Probes : Incorporate alkyne/azide tags into the compound for pull-down assays and proteomic profiling .
- Knockout/Rescue Models : Use CRISPR-Cas9 to delete the target gene and confirm activity loss in rescue experiments .
Advanced: What strategies mitigate metabolic instability in sulfonamide-based drug candidates?
Methodological Answer:
- Bioisosteric Replacement : Substitute labile groups (e.g., methylsulfonyl with trifluoromethyl) to block oxidative metabolism .
- Prodrug Design : Mask polar sulfonamides as esters or carbamates for improved oral bioavailability .
- CYP450 Inhibition Screening : Use liver microsomes to identify metabolites and modify vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
